molecular formula C20H23N5O2 B12420157 Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12420157
M. Wt: 365.4 g/mol
InChI Key: VOWCLRXFOTVHIO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrazolopyridine core. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C20H23N5O2/c1-3-27-20(26)17-13-21-19-16(18(17)24-11-9-23(2)10-12-24)14-22-25(19)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3

InChI Key

VOWCLRXFOTVHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N3CCN(CC3)C)C=NN2C4=CC=CC=C4

Origin of Product

United States

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